methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate
Description
Methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate is a heterocyclic compound featuring a benzoimidazole core linked to a piperidine ring via an acetamido group, with a methyl benzoate ester at the para position of the phenyl ring. This structure combines multiple pharmacophoric elements: the benzoimidazole moiety is known for its role in hydrogen bonding and π-π interactions, the piperidine ring enhances solubility and conformational flexibility, and the methyl benzoate ester contributes to lipophilicity and metabolic stability . The compound’s synthesis typically involves multi-step reactions, including condensation, alkylation, and esterification, as exemplified in related analogs (e.g., compound 79 in ) .
Properties
IUPAC Name |
methyl 4-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-22(28)16-6-8-17(9-7-16)23-20(27)14-26-12-10-15(11-13-26)21-24-18-4-2-3-5-19(18)25-21/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASILYQBRLRIUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the piperidine ring: The benzimidazole derivative is then reacted with piperidine under basic conditions to form the piperidinyl-benzimidazole intermediate.
Acylation: The intermediate is acylated with acetic anhydride to introduce the acetamido group.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin, hydrochloric acid, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Amines from nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated that derivatives of benzimidazole, including methyl 4-(2-(4-(1H-benzimidazol-2-yl)piperidin-1-yl)acetamido)benzoate, exhibit potent anticancer properties.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, primarily through the activation of caspase pathways and disruption of the microtubule network, similar to established chemotherapeutics like podophyllotoxin .
- Case Study : A study reported that a benzimidazole derivative exhibited an IC50 value of 0.8 µM against human lung carcinoma (A549) cells, demonstrating enhanced potency compared to traditional drugs .
Anti-inflammatory Properties
Research indicates that benzimidazole derivatives possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- Mechanism : These compounds inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
- Case Study : A series of new benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory activities, showing promising results in various in vitro models .
Central Nervous System Effects
The piperidine moiety in the compound suggests potential applications in treating neurological disorders.
- Research Findings : Compounds with similar structures have been investigated for their effects on serotonin receptors, indicating potential as anxiolytics or antidepressants .
Antiviral Activity
Benzimidazole derivatives have also been explored for antiviral applications, particularly against viral infections that affect the respiratory system.
- Case Study : A derivative demonstrated significant antiviral activity in vitro, suggesting that methyl 4-(2-(4-(1H-benzimidazol-2-yl)piperidin-1-yl)acetamido)benzoate could be further investigated as a therapeutic agent against viral pathogens .
Synthesis and Derivatives
The synthesis of methyl 4-(2-(4-(1H-benzimidazol-2-yl)piperidin-1-yl)acetamido)benzoate involves multi-step organic reactions, often employing techniques such as microwave-assisted synthesis or one-pot reactions to enhance yield and efficiency.
| Synthesis Method | Description |
|---|---|
| Microwave-Assisted | Utilizes microwave energy to accelerate chemical reactions, leading to higher yields in shorter times. |
| One-Pot Reactions | Combines multiple reaction steps into a single process, simplifying synthesis and reducing purification steps. |
Mechanism of Action
The mechanism of action of methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The benzimidazole moiety can interact with DNA, inhibiting its replication and transcription.
Pathways Involved: The compound can inhibit key enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and physicochemical properties of methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate and its analogs:
Key Observations:
- Linker Flexibility : The target compound’s acetamido-piperidine linker provides greater conformational flexibility compared to rigid triazole-thiazole systems (e.g., 9b in ) or direct C-linked analogs (e.g., compound 1 in ) .
- Ester Group Impact : Methyl benzoate esters (target, 79 ) generally exhibit higher metabolic stability than ethyl esters (e.g., A21 , 3 ), though ethyl esters may improve solubility .
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine in 9b) enhance binding affinity in docking studies, while bulky substituents (e.g., 4-cyanobenzyl in compound 37, ) may hinder membrane permeability .
Biological Activity
Methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzimidazole ring, a piperidine moiety, and an acetamido group. Its molecular formula is , with a molecular weight of approximately 393.45 g/mol. Understanding its structure is crucial for elucidating its biological activity.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and DNA repair mechanisms, making it a candidate for anticancer therapy .
- Cell Signaling Modulation : It influences various signaling pathways, including apoptosis and cell cycle regulation, by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:
- Cell Line Studies : The compound showed cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancers. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM, indicating potent activity .
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Bacterial Inhibition : It has been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be between 0.5 to 10 µg/mL for strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate, and how can reaction conditions be optimized?
- Methodology :
- The compound can be synthesized via multi-step reactions involving piperidine derivatives and benzoimidazole precursors. For example, coupling 4-(1H-benzo[d]imidazol-2-yl)piperidine with methyl 4-(chloroacetamido)benzoate under reflux conditions in solvents like DMF or dichloromethane.
- Monitor reaction progress using thin-layer chromatography (TLC; Rf values ~0.33–0.46) and confirm purity via HPLC .
- Optimize yields by adjusting temperature (e.g., 80–100°C), catalyst selection (e.g., KCO), and stoichiometric ratios of intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodology :
- 1H/13C NMR : Identify key signals such as the methyl ester proton (~3.8 ppm), piperidine protons (δ 1.5–3.0 ppm), and benzoimidazole aromatic protons (δ 7.2–8.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
- FT-IR : Validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, ester C-O at ~1250 cm⁻¹) .
Q. How can researchers design initial biological activity assays for this compound?
- Methodology :
- In vitro screening : Test against Plasmodium falciparum for antiplasmodial activity (IC values) using protocols similar to those for structurally related compounds .
- Enzyme inhibition assays : Evaluate interactions with targets like histamine receptors (H1/H4) or kinases using fluorescence polarization or radiometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the benzoimidazole-piperidine-acetamido motif in biological activity?
- Methodology :
- Synthesize analogs with modifications (e.g., replacing piperidine with piperazine or substituting the methyl ester with ethyl/tert-butyl groups).
- Compare antiplasmodial or antimicrobial activity across analogs to identify critical functional groups. For instance, the benzoimidazole ring is essential for target binding, while ester groups influence solubility .
- Use computational docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like PfATP4 in Plasmodium .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Multi-dimensional NMR : Employ HSQC and HMBC to resolve overlapping signals in complex regions (e.g., piperidine/acetamido protons) .
- X-ray crystallography : Obtain single-crystal structures to confirm bond lengths/angles, especially for ambiguous regions like the acetamido linkage .
- Cross-validate data : Compare experimental results with simulated spectra from computational tools (e.g., ACD/Labs) .
Q. How can researchers assess the compound’s potential for multi-target interactions in complex biological systems?
- Methodology :
- Proteomic profiling : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .
- Kinetic studies : Measure binding kinetics (k/k) for primary targets (e.g., histamine receptors) and off-targets (e.g., cytochrome P450 enzymes) via surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
